molecular formula C18H16F2N6O3S B10920423 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10920423
M. Wt: 434.4 g/mol
InChI Key: IXCCVHHDRBXPQF-UHFFFAOYSA-N
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Description

7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its significant biological activities

Preparation Methods

The synthesis of 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and difluoromethoxy groups, using reagents like sodium methoxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit JAK1 and JAK2, which are involved in inflammatory and proliferative pathways .

Properties

Molecular Formula

C18H16F2N6O3S

Molecular Weight

434.4 g/mol

IUPAC Name

7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H16F2N6O3S/c1-9-13(15(27)25-18-21-5-6-30-18)14(26-17(24-9)22-8-23-26)10-3-4-11(29-16(19)20)12(7-10)28-2/h3-8,14,16H,1-2H3,(H,21,25,27)(H,22,23,24)

InChI Key

IXCCVHHDRBXPQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)NC4=NC=CS4

Origin of Product

United States

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